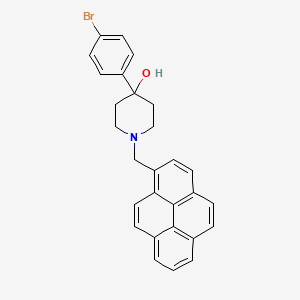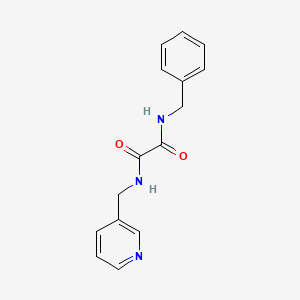![molecular formula C15H24ClNO2 B4958921 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine, commonly known as clophedianol, is a synthetic compound that belongs to the class of ethanolamine derivatives. It has been widely used in scientific research as a tool to investigate the mechanisms of action of various drugs and to explore the biochemical and physiological effects of different compounds.
Mécanisme D'action
Clophedianol acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It also has some affinity for opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Clophedianol has been shown to have analgesic, sedative, and antitussive effects. It has also been shown to reduce anxiety and induce sleep. In addition, it has been shown to have some anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clophedianol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has well-characterized pharmacological properties and has been extensively studied in animal models. However, it also has some limitations. It has a narrow therapeutic index, meaning that the difference between the effective dose and toxic dose is small. It can also cause respiratory depression and other side effects, which can be problematic in some experimental settings.
Orientations Futures
There are several future directions for research on clophedianol. One area of interest is the development of more selective and potent analogs that can be used to study specific aspects of GABAergic neurotransmission. Another area of interest is the investigation of the immunomodulatory effects of clophedianol and its potential use in the treatment of autoimmune diseases. Finally, the potential use of clophedianol in the treatment of drug addiction and withdrawal warrants further investigation.
Méthodes De Synthèse
Clophedianol can be synthesized by reacting 2-chloro-4-methylphenol with ethylene oxide in the presence of potassium hydroxide to obtain 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate product is then reacted with diethylamine in the presence of hydrochloric acid to obtain clophedianol.
Applications De Recherche Scientifique
Clophedianol has been widely used in scientific research as a tool to investigate the mechanisms of action of various drugs and to explore the biochemical and physiological effects of different compounds. It has been used to study the effects of drugs on the central nervous system, cardiovascular system, and respiratory system. It has also been used to investigate the effects of different compounds on the immune system and to explore the mechanisms of drug addiction and withdrawal.
Propriétés
IUPAC Name |
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-4-17(5-2)8-9-18-10-11-19-15-7-6-13(3)12-14(15)16/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFFYMZHBXNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)